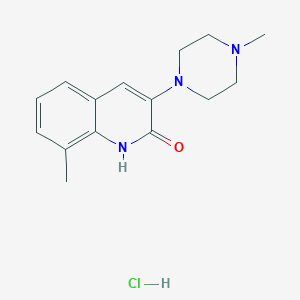
8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone, also known as MQ1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MQ1 belongs to the class of quinolone derivatives, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has been shown to inhibit the activity of Topoisomerase I and II, which are enzymes involved in DNA replication and transcription. 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has also been shown to inhibit the activity of NF-kB, a protein involved in the regulation of immune responses and inflammation.
Efectos Bioquímicos Y Fisiológicos
8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has also been shown to exhibit neuroprotective effects, improve cognitive function, and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone in lab experiments is its high potency and selectivity. 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone exhibits potent pharmacological activities at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of various cancers and inflammatory diseases. Another potential direction is the development of novel fluorescent probes based on the structure of 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone for imaging studies. Additionally, further studies are needed to fully elucidate the mechanism of action of 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone and to identify potential drug targets for its use in various therapeutic applications.
Conclusion:
8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its diverse pharmacological activities make it an ideal candidate for drug development. Further research is needed to fully understand the mechanism of action of 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone and to identify potential drug targets for its use in various therapeutic applications.
Métodos De Síntesis
8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone can be synthesized by the reaction of 8-bromoquinoline-3-carboxylic acid with 4-methylpiperazine in the presence of a base. The resulting intermediate is then subjected to a reduction reaction to obtain 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone in high yield and purity.
Aplicaciones Científicas De Investigación
8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone has also been investigated for its potential use as a fluorescent probe for imaging studies.
Propiedades
Número CAS |
113225-73-3 |
|---|---|
Nombre del producto |
8-Methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone |
Fórmula molecular |
C15H20ClN3O |
Peso molecular |
293.79 g/mol |
Nombre IUPAC |
8-methyl-3-(4-methylpiperazin-1-yl)-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C15H19N3O.ClH/c1-11-4-3-5-12-10-13(15(19)16-14(11)12)18-8-6-17(2)7-9-18;/h3-5,10H,6-9H2,1-2H3,(H,16,19);1H |
Clave InChI |
DJOPBUDVQMKZGE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)N3CCN(CC3)C.Cl |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=O)N2)N3CCN(CC3)C.Cl |
Sinónimos |
8-methyl-3-(4-methyl-1-piperazinyl)-2(1H)-quinolinone OPC 88117 OPC-88117 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




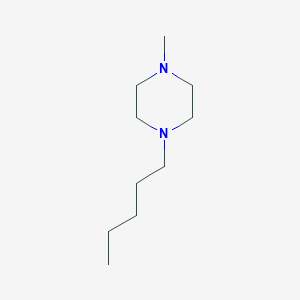
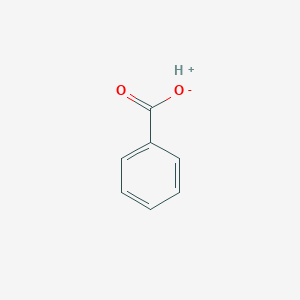
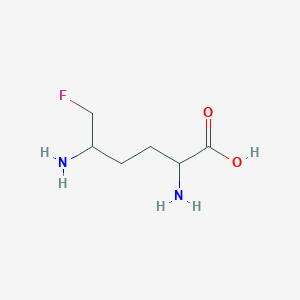

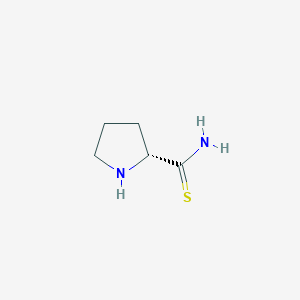

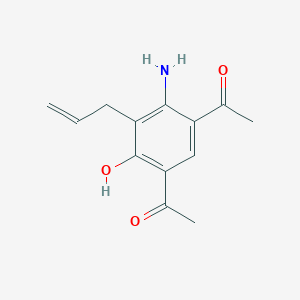
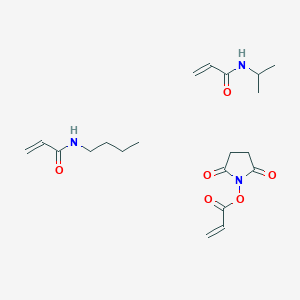
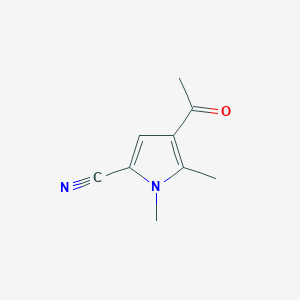
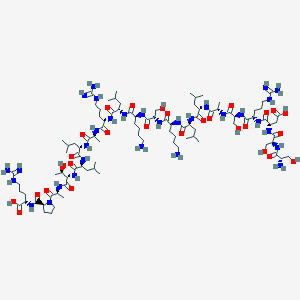
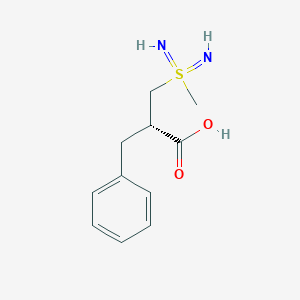
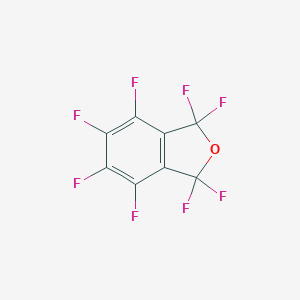
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)